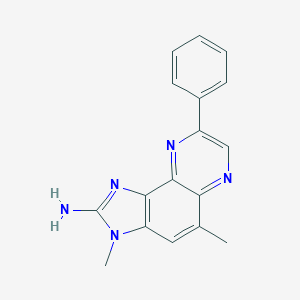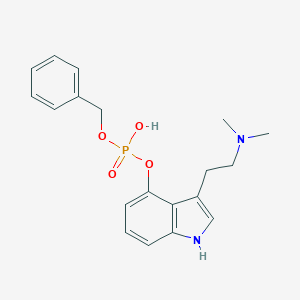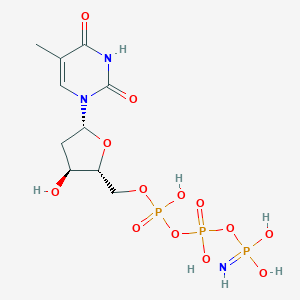
2-Chloro-4,6-dimethylpyrimidine
Overview
Description
2-Chloro-4,6-dimethylpyrimidine is a heterocyclic organic compound with the molecular formula C₆H₇ClN₂ It is a derivative of pyrimidine, characterized by the presence of chlorine and methyl groups at the 2, 4, and 6 positions of the pyrimidine ring
Mechanism of Action
Target of Action
2-Chloro-4,6-dimethylpyrimidine is primarily used in the synthesis of 2-anilinopyrimidines . The compound’s primary targets are aniline derivatives, which it interacts with through aromatic nucleophilic substitution .
Mode of Action
The compound interacts with its targets through a process known as aromatic nucleophilic substitution . This involves the replacement of a halogen atom in the compound by alkyl or aryl amines . The substituents have a significant impact on the course and efficiency of the reaction .
Biochemical Pathways
The compound is used in the synthesis of 2-anilinopyrimidines , which have been evaluated as kinase inhibitors having antiproliferative activity against cancer cell lines . This suggests that the compound may indirectly affect pathways related to cell proliferation and growth.
Result of Action
The 2-anilinopyrimidines synthesized from this compound are of potential bioactivity . They have been evaluated as kinase inhibitors having antiproliferative activity against cancer cell lines . This suggests that the compound may have indirect effects on cellular processes, particularly those related to cell growth and proliferation.
Action Environment
The action of this compound is influenced by the conditions under which the reaction takes place. For instance, the use of microwave irradiation in the synthesis of 2-anilinopyrimidines from this compound has been shown to decrease the reaction time and reduce the formation of by-products . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and the presence of other substances.
Biochemical Analysis
Biochemical Properties
These compounds have been shown to interact with various enzymes and proteins, particularly kinases . The nature of these interactions is largely dependent on the specific substituents present in the anilinopyrimidine molecule .
Cellular Effects
The cellular effects of 2-Chloro-4,6-dimethylpyrimidine are primarily observed through its derivatives, such as 2-anilinopyrimidines . These compounds have been evaluated for their antiproliferative activity against cancer cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its derivatives, such as 2-anilinopyrimidines, have been shown to inhibit kinases, which could lead to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4,6-dimethylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylpyrimidine with chlorine gas. This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the selective chlorination at the 2-position .
Another method involves the condensation of 3-amino-3-methoxy-N-cyano-2-propane imine with a suitable chlorinating agent. This process involves multiple steps, including salifying, cyanamide reaction, and condensation reaction, to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often employs microwave-assisted synthesis. This method significantly reduces reaction times and improves yields compared to conventional heating methods. The use of microwave irradiation facilitates the aromatic nucleophilic substitution of halogen pyrimidines with anilines, resulting in the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Aromatic Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions with different nucleophiles, such as amines and thiols, to form substituted pyrimidines.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less commonly reported, it can potentially undergo these reactions under appropriate conditions.
Coupling Reactions: It can also engage in coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include aniline derivatives, which react with this compound under microwave conditions to yield 2-anilinopyrimidines.
Major Products Formed
Scientific Research Applications
2-Chloro-4,6-dimethylpyrimidine has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloropyrimidine: Another chlorinated pyrimidine with three chlorine atoms, differing in reactivity and applications.
2-Amino-4,6-dichloropyrimidine: Contains amino and chlorine substituents, used in different synthetic applications.
2,6-Diamino-4-chloropyrimidine: Features amino groups at the 2 and 6 positions, with distinct biological activities.
Uniqueness
2-Chloro-4,6-dimethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo efficient microwave-assisted synthesis and form bioactive derivatives makes it particularly valuable in research and industrial contexts .
Properties
IUPAC Name |
2-chloro-4,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVPFDOTMFYQHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196284 | |
| Record name | Pyrimidine, 2-chloro-4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4472-44-0 | |
| Record name | 2-Chloro-4,6-dimethylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4472-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 2-chloro-4,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004472440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4472-44-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49016 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrimidine, 2-chloro-4,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4,6-dimethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-4,6-DIMETHYLPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWF9HK9FMS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-chloro-4,6-dimethylpyrimidine a useful building block in organic synthesis?
A1: this compound is highly reactive towards nucleophilic aromatic substitution, particularly at the 2-position. This reactivity stems from the electron-withdrawing nature of the chlorine atom and the two nitrogen atoms in the pyrimidine ring, making the carbon at the 2-position electron deficient. [, , , ]. This characteristic makes it a versatile precursor for synthesizing a variety of substituted pyrimidines, which are important building blocks for pharmaceuticals, agrochemicals, and other biologically active compounds. [, ]
Q2: How does the structure of the amine nucleophile affect its reaction with this compound?
A2: Research shows that the rate and efficiency of the amination reaction are significantly influenced by the amine's structure. [, , ]
- n-alkylamines: These amines react readily with this compound. [] The reaction rate roughly doubles with every 10°C increase in temperature. []
- di-n-alkylamines: These amines also show significantly lower reactivity compared to n-alkylamines, similar to α-branched amines. []
- t-butylamine: This amine, with two α-branches, shows exceptionally low reactivity, approximately 0.1% that of n-butylamine. []
Q3: Can this compound be used to synthesize more complex molecules beyond simple amine substitutions?
A3: Yes, this compound can be used as a starting material for synthesizing various complex molecules. For instance, it can be reacted with protected vanillin to synthesize curcumin analogs, as demonstrated in the synthesis of 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine. [] This compound showed interesting photophysical properties, including solvatochromism and a high fluorescence quantum yield in toluene, suggesting its potential application as a fluorescent dye in biological systems. []
Q4: Are there alternative synthetic routes to the compounds accessible from this compound?
A4: While this compound is a valuable precursor for various pyrimidine derivatives, alternative synthetic routes might exist depending on the target molecule. For example, 2-hydroxypyrimidine-4,6-dicarboxylic acid (H3opdc) can be synthesized by permanganate oxidation of this compound. [] Exploring and comparing different synthetic routes can be beneficial for optimizing reaction yields, cost-effectiveness, and environmental impact.
Q5: What analytical techniques are commonly employed to characterize and study this compound and its derivatives?
A5: Various analytical methods are employed to study this compound and its derivatives:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR): This technique is crucial for structural elucidation, providing information about the number and types of hydrogen and carbon atoms in a molecule and their connectivity. []
- High-resolution mass spectrometry (HRMS): This method determines the molecular weight of a compound with high accuracy, aiding in structural confirmation. []
- UV-visible spectroscopy: This technique helps study the absorption and transmission of light through a substance, providing information about electronic transitions and potential applications as chromophores. []
- Fluorescence spectroscopy: This method measures the fluorescence emitted by a substance, which can be useful for studying excited states, molecular interactions, and potential applications as fluorescent probes. []
- Titrimetry: This classical analytical technique can be used to monitor the progress of reactions, such as the amination of chloropyrimidines, by determining the concentration of reactants or products. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

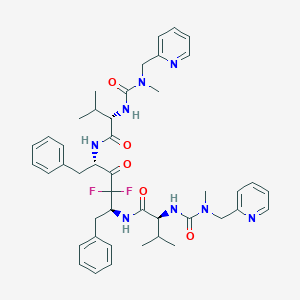


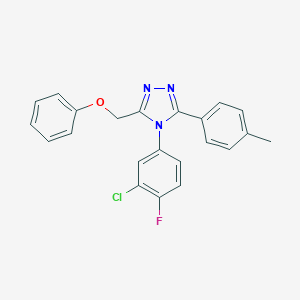




![Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI)](/img/structure/B132372.png)

